molecular formula C18H23NO B011440 N-Isobutyl-1,2-diphenylethanolamine CAS No. 108935-64-4

N-Isobutyl-1,2-diphenylethanolamine

Cat. No. B011440
M. Wt: 269.4 g/mol
InChI Key: AFUDNVRZGPHSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutyl-1,2-diphenylethanolamine (IBE) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a chiral compound with two enantiomers, (R)-IBE and (S)-IBE, and has shown promising results in various scientific research applications.

Mechanism Of Action

The mechanism of action of N-Isobutyl-1,2-diphenylethanolamine is not fully understood, but it is believed to act as a selective α2-adrenergic receptor agonist. This results in the inhibition of sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. N-Isobutyl-1,2-diphenylethanolamine has also been shown to modulate the release of neurotransmitters such as norepinephrine and dopamine.

Biochemical And Physiological Effects

N-Isobutyl-1,2-diphenylethanolamine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as modulate the release of neurotransmitters such as norepinephrine and dopamine. N-Isobutyl-1,2-diphenylethanolamine has also been shown to have antinociceptive and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-Isobutyl-1,2-diphenylethanolamine in lab experiments is its selectivity for α2-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-Isobutyl-1,2-diphenylethanolamine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-Isobutyl-1,2-diphenylethanolamine. One area of interest is the development of more selective α2-adrenergic receptor agonists, which could have potential therapeutic applications in the treatment of hypertension and anxiety disorders. Another area of interest is the study of the enantiomers of N-Isobutyl-1,2-diphenylethanolamine, as they may have different pharmacological properties. Finally, the development of new methods for synthesizing N-Isobutyl-1,2-diphenylethanolamine could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of N-Isobutyl-1,2-diphenylethanolamine involves the reaction of 1,2-diphenylethanol with isobutylamine in the presence of a reducing agent. The reaction is carried out under mild conditions and yields a racemic mixture of (R)-N-Isobutyl-1,2-diphenylethanolamine and (S)-N-Isobutyl-1,2-diphenylethanolamine. The enantiomers can be separated using chiral chromatography or by using a chiral resolving agent.

Scientific Research Applications

N-Isobutyl-1,2-diphenylethanolamine has been extensively studied for its potential therapeutic applications. It has shown promising results as a selective α2-adrenergic receptor agonist, which makes it a potential candidate for the treatment of hypertension and anxiety disorders. N-Isobutyl-1,2-diphenylethanolamine has also been shown to have antinociceptive and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.

properties

CAS RN

108935-64-4

Product Name

N-Isobutyl-1,2-diphenylethanolamine

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-(2-methylpropylamino)-1,2-diphenylethanol

InChI

InChI=1S/C18H23NO/c1-14(2)13-19-17(15-9-5-3-6-10-15)18(20)16-11-7-4-8-12-16/h3-12,14,17-20H,13H2,1-2H3

InChI Key

AFUDNVRZGPHSQO-UHFFFAOYSA-N

SMILES

CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Canonical SMILES

CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O

synonyms

IDPE
N-isobutyl-1,2-diphenylethanolamine

Origin of Product

United States

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